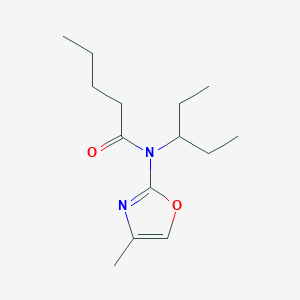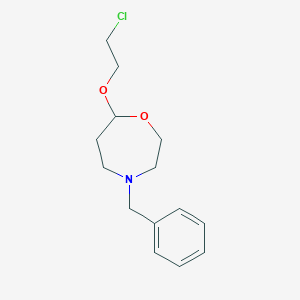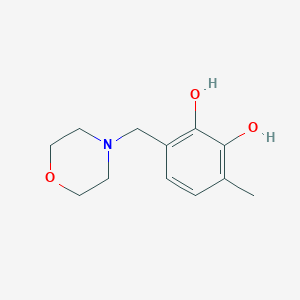
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- is an organic compound belonging to the class of catechols Catechols are characterized by the presence of a 1,2-benzenediol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- typically involves the introduction of a morpholinylmethyl group to the 3-methyl-1,2-benzenediol structure. This can be achieved through a series of organic reactions, including alkylation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and batch processing. The use of advanced techniques such as chromatography and crystallization ensures the purity and quality of the final product.
化学反応の分析
Types of Reactions
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted catechols, depending on the specific reagents and conditions used.
科学的研究の応用
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2-Benzenediol, 3-methyl-: A simpler catechol derivative without the morpholinylmethyl group.
Resorcinol: Another benzenediol isomer with different chemical properties and applications.
Catechol: The parent compound of the catechol family, widely studied for its chemical reactivity and biological significance.
Uniqueness
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- is unique due to the presence of the morpholinylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other catechols and enhances its potential for specific applications in research and industry.
特性
CAS番号 |
54489-06-4 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC名 |
3-methyl-6-(morpholin-4-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO3/c1-9-2-3-10(12(15)11(9)14)8-13-4-6-16-7-5-13/h2-3,14-15H,4-8H2,1H3 |
InChIキー |
DBJYOFQSKRALEV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)CN2CCOCC2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



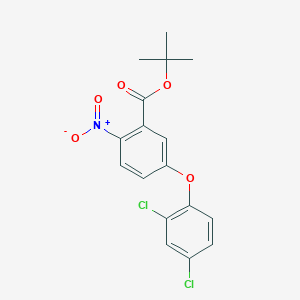
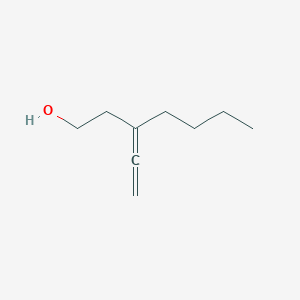
![Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-](/img/structure/B14632134.png)
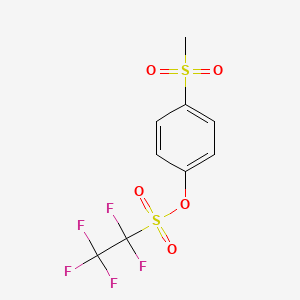
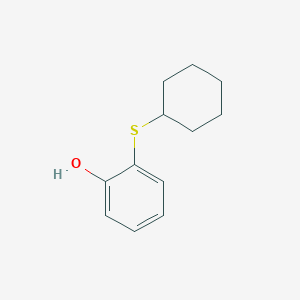
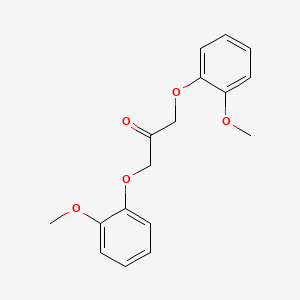
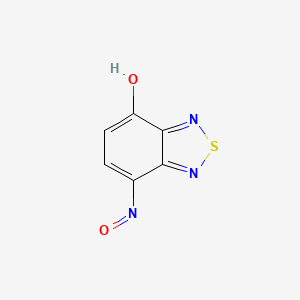
![4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14632156.png)
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde](/img/structure/B14632158.png)
